N-cyclopentyl-5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide
CAS No.: 1251707-99-9
Cat. No.: VC11965149
Molecular Formula: C20H24N6O2
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251707-99-9 |
|---|---|
| Molecular Formula | C20H24N6O2 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | N-cyclopentyl-5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C20H24N6O2/c1-3-6-17-24-20(28-25-17)14-9-10-18(21-11-14)26-13(2)16(12-22-26)19(27)23-15-7-4-5-8-15/h9-12,15H,3-8H2,1-2H3,(H,23,27) |
| Standard InChI Key | DNRPGTNTBFKRQN-UHFFFAOYSA-N |
| SMILES | CCCC1=NOC(=N1)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)NC4CCCC4)C |
| Canonical SMILES | CCCC1=NOC(=N1)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)NC4CCCC4)C |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the Oxadiazole Ring: This step typically involves cyclization reactions using amidoximes and carboxylic acid derivatives.
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Functionalization of Pyridine: The oxadiazole moiety is introduced onto the pyridine ring through nucleophilic substitution or coupling reactions.
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Construction of the Pyrazole Core: Pyrazoles are synthesized via condensation of hydrazines with β-diketones or similar precursors.
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Final Coupling: The cyclopentyl group is incorporated into the carboxamide functionality through amide bond formation.
Potential Therapeutic Uses
Based on its structural features, this compound may exhibit activity in the following areas:
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Neurological Disorders: Similar compounds have been investigated for treating tauopathies such as Alzheimer's disease due to their ability to modulate tau protein aggregation .
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Anti-inflammatory Properties: The oxadiazole ring is known for its potential as an anti-inflammatory pharmacophore .
Molecular Docking Insights
Preliminary in silico studies (if available) could reveal high binding affinity to specific biological targets, such as enzymes or receptors involved in neurodegeneration or inflammation.
Research Findings and Data
Comparative Analysis with Related Compounds:
| Compound | Activity | Reference |
|---|---|---|
| N-cyclopentyl derivatives | Anti-inflammatory potential | |
| Oxadiazole-containing pyridines | Antifungal/antibacterial properties | |
| Pyrazole-carboxamides | Tau aggregation inhibitors |
Optimization
Further structure optimization can improve pharmacokinetic properties such as solubility and metabolic stability.
Experimental Validation
In vitro and in vivo studies are essential to confirm predicted biological activities and assess toxicity profiles.
Applications in Drug Design
The compound's modular structure makes it a promising candidate for combinatorial chemistry approaches aimed at developing targeted therapies.
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